![molecular formula C24H21N7O2S2 B2509295 N-(2-(6-((2-((6-甲基苯并[d]噻唑-2-基)氨基)-2-氧代乙基)硫代)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)乙基)苯甲酰胺 CAS No. 896058-95-0](/img/structure/B2509295.png)
N-(2-(6-((2-((6-甲基苯并[d]噻唑-2-基)氨基)-2-氧代乙基)硫代)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)乙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been studied for their potential as quorum sensing inhibitors, which are compounds that can disrupt bacterial cell-cell communication . This is an emerging field of study, as these compounds can potentially inhibit bacterial behaviors such as biofilm formation and virulence production without being antibiotic .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, related compounds have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds .科学研究应用
Anticancer Activity
The compound has been investigated for its cytotoxicity against human cancer cell lines. Specifically, it was tested against HepG2 and MDA-MB-231 cells. Notably, the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (referred to as 5l) exhibited promising inhibition against MDA-MB-231 cells (IC50 = 1.4 μM) compared to sorafenib (IC50 = 5.2 μM). Additionally, it showed selectivity against MDA-MB-231 over HepG2 cells (IC50 = 22.6 μM) .
Anti-Helicobacter pylori Activity
Helicobacter pylori is a major cause of pathogenesis leading to peptic ulcers and stomach cancer. Investigating the compound’s potential as an anti-H. pylori agent could be valuable .
COX-1 Inhibition
The compound’s COX-1 inhibitory activity was evaluated. While it exhibited weak inhibition compared to selective COX-1 inhibitors, further exploration in this area may yield insights .
Other Pharmacological Activities
Imidazo[2,1-b]thiazole derivatives have demonstrated diverse pharmacological properties, including antifungal, antibacterial, anti-inflammatory, and antihypertensive effects. Exploring these aspects could reveal additional applications .
未来方向
属性
IUPAC Name |
N-[2-[6-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2S2/c1-15-7-8-17-18(13-15)35-24(26-17)27-21(32)14-34-22-10-9-19-28-29-20(31(19)30-22)11-12-25-23(33)16-5-3-2-4-6-16/h2-10,13H,11-12,14H2,1H3,(H,25,33)(H,26,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSPRFLVQVBICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN4C(=NN=C4CCNC(=O)C5=CC=CC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。